
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
N-(2-Benzoyl-4-chlorophenyl)-2-

bromoacetamide

Cat. No.: B021946 Get Quote

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Structure,

Synthesis, and Application

Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a highly functionalized organic

compound of significant interest in medicinal and synthetic chemistry. Its structure, which

integrates a benzophenone core, a chloro-substituent, and a reactive bromoacetamide moiety,

makes it a pivotal intermediate in the synthesis of complex heterocyclic systems. Notably, its

precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the

production of the 1,4-benzodiazepine class of drugs, which includes widely known anxiolytics

and sedatives.[1][2] This guide provides a comprehensive technical overview of the

compound's chemical structure, physicochemical properties, synthesis, and applications, with a

focus on its role as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties
The precise identification and characterization of a compound's physical properties are

fundamental for its application in research and development. N-(2-Benzoyl-4-chlorophenyl)-2-
bromoacetamide is a solid at room temperature, and its key identifiers and properties are

summarized below.[3]
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Identifier Value Source

IUPAC Name

N-(2-benzoyl-4-

chlorophenyl)-2-

bromoacetamide

[4]

Synonyms

2-(2-Bromo-acetylamino)-5-

chloro-benzophenone, 2-

bromoacetamido-5-

chlorobenzophenone

[3][5]

CAS Number 32580-26-0 [4][6]

Molecular Formula C₁₅H₁₁BrClNO₂ [4][6]

Molecular Weight 352.61 g/mol [4]

Appearance White Solid [3]

Melting Point 108 - 110 °C

InChIKey
VYYHFSBVBDFTML-

UHFFFAOYSA-N
[4]

SMILES
C1=CC=C(C=C1)C(=O)C2=C(

C=CC(=C2)Cl)NC(=O)CBr
[4]

Synthesis and Reaction Mechanism
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is most efficiently

achieved through the N-acylation of its primary amine precursor, 2-amino-5-

chlorobenzophenone. This reaction leverages the nucleophilicity of the amino group to attack

an electrophilic bromoacetyl source.

Causality of Experimental Choices
The chosen synthetic route is direct and high-yielding. The use of a base (e.g., pyridine or

triethylamine) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction.

This prevents the protonation of the starting amine, which would render it non-nucleophilic and

halt the reaction. An inert solvent like dichloromethane or tetrahydrofuran is used to dissolve

the reactants without participating in the reaction.
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Experimental Protocol: Synthesis
Materials:

2-amino-5-chlorobenzophenone

Bromoacetyl bromide

Pyridine (or triethylamine)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-

chlorobenzophenone (1.0 eq) in anhydrous DCM.

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise

with stirring.

Acylation: While maintaining the temperature at 0 °C, add a solution of bromoacetyl bromide

(1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate

(pyridinium hydrobromide) is typically observed.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and

saturated sodium bicarbonate solution.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.
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Purification: Purify the crude N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide by

recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure,

crystalline solid.

Starting Materials

Reaction Process Final Product

2-amino-5-
chlorobenzophenone

Combine reactants
in DCM at 0 °CBromoacetyl Bromide

Pyridine in DCM

Stir at room temp
(4-6 hours)

Acylation Aqueous Work-up
(Wash with H₂O, HCl, NaHCO₃)

Quenching
Dry & Concentrate Crude Product Recrystallization Pure N-(2-Benzoyl-4-chlorophenyl)

-2-bromoacetamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide.

Structural Elucidation and Analytical
Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step

in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is

employed for this purpose.
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Technique Purpose and Expected Observations

¹H NMR

To confirm the proton environment. Expected

signals include distinct peaks for the aromatic

protons on the two phenyl rings, a singlet for the

methylene (-CH₂-) protons adjacent to the

bromine atom, and a broad singlet for the amide

(N-H) proton.

¹³C NMR

To identify all unique carbon atoms. The

spectrum should show signals for the aromatic

carbons, the two carbonyl carbons (ketone and

amide), and the methylene carbon.

IR Spectroscopy

To identify key functional groups. Characteristic

absorption bands would include N-H stretching

(~3300 cm⁻¹), C=O stretching for the ketone

(~1665 cm⁻¹) and amide (~1680 cm⁻¹), and C-

Br stretching in the lower frequency region.[7]

Mass Spectrometry

To confirm the molecular weight and isotopic

pattern. The mass spectrum will show a

molecular ion peak corresponding to 352.61

g/mol , with a characteristic isotopic pattern due

to the presence of both bromine and chlorine

atoms.[4]

HPLC

To determine the purity of the final compound. A

reverse-phase HPLC method can be used to

assess purity, with the compound showing a

single major peak.[6]

Reactivity and Application in Drug Discovery
The chemical reactivity of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is dominated by

the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent

methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This property

makes the compound a potent alkylating agent and a valuable precursor for building more

complex molecular architectures, particularly heterocyclic ring systems.[8]
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Its primary application is as an intermediate in the synthesis of pharmaceuticals. The reactive

"handle" provided by the bromoacetamide group allows for intramolecular or intermolecular

reactions to form new rings. For instance, treatment with a suitable reagent can induce

cyclization to form a benzodiazepine ring system, a core structure in many psychoactive drugs.

[9][10]

N-(2-Benzoyl-4-chlorophenyl)
-2-bromoacetamide
(Key Intermediate)
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Cyclization Reaction
(Intramolecular)

Reacts with
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Caption: Role as a precursor in the synthesis of benzodiazepine-based therapeutics.
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Safety and Handling
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a hazardous substance and must be

handled with appropriate safety precautions.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4][11]

Signal Word: Warning[2][11]

Recommended Handling Procedures:
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[12]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles with side-shields, and a lab coat.[11]

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

First Aid:

Skin Contact: Immediately wash off with soap and plenty of water.[11]

Eye Contact: Rinse cautiously with water for several minutes.[11]

Inhalation: Move person into fresh air.[11]

Ingestion: Rinse mouth with water and consult a physician.[11]

Conclusion
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a compound of significant synthetic

utility. Its well-defined structure, characterized by multiple reactive sites, establishes it as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b021946?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/122906
http://www.angenechemical.com/sds/32580-26-0.pdf
https://en.wikipedia.org/wiki/2-Amino-5-chlorobenzophenone
http://www.angenechemical.com/sds/32580-26-0.pdf
https://www.chemicalbook.com/msds/5504-92-7.pdf
http://www.angenechemical.com/sds/32580-26-0.pdf
https://www.chemicalbook.com/msds/5504-92-7.pdf
http://www.angenechemical.com/sds/32580-26-0.pdf
http://www.angenechemical.com/sds/32580-26-0.pdf
http://www.angenechemical.com/sds/32580-26-0.pdf
http://www.angenechemical.com/sds/32580-26-0.pdf
https://www.benchchem.com/product/b021946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


versatile intermediate for the construction of complex, biologically active molecules. The

reliable synthetic protocols for its preparation and the clear understanding of its chemical

reactivity underscore its importance for researchers, scientists, and professionals in the field of

drug development, particularly in the exploration of novel central nervous system agents and

other therapeutic compounds. Proper analytical characterization and adherence to strict safety

protocols are paramount when working with this potent chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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